molecular formula C8H17N B13344087 (2S,5R)-5-ethyl-2-methylpiperidine

(2S,5R)-5-ethyl-2-methylpiperidine

Cat. No.: B13344087
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-5-ethyl-2-methylpiperidine is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-ethyl-2-methylpiperidine typically involves stereoselective methods to ensure the correct configuration of the molecule. One common approach is the stereoselective NH-transfer to a precursor molecule, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This method ensures high enantiocontrol and yields the desired product as a single diastereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar stereoselective synthesis routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The use of continuous flow chemistry and microreactor technology can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce secondary amines, and substitution reactions can introduce alkyl or aryl groups onto the piperidine ring .

Scientific Research Applications

(2S,5R)-5-ethyl-2-methylpiperidine has diverse applications in scientific research, including:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
  • (2S,5R)-5-Hydroxypipecolic acid

Uniqueness

Compared to similar compounds, (2S,5R)-5-ethyl-2-methylpiperidine stands out due to its specific stereochemistry and the resulting unique chemical and biological properties. Its distinct configuration allows for selective interactions with molecular targets, making it valuable in the synthesis of chiral drugs and as a research tool in various scientific fields .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(2S,5R)-5-ethyl-2-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

XOFNHZHCGBPVGJ-JGVFFNPUSA-N

Isomeric SMILES

CC[C@@H]1CC[C@@H](NC1)C

Canonical SMILES

CCC1CCC(NC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.